Cas no 651326-68-0 (Benzene, 1-bromo-2-[(1-ethoxyethoxy)methyl]-4-fluoro-)

Benzene, 1-bromo-2-[(1-ethoxyethoxy)methyl]-4-fluoro- structure
651326-68-0 structure
Product Name:Benzene, 1-bromo-2-[(1-ethoxyethoxy)methyl]-4-fluoro-
CAS No:651326-68-0
MF:C11H14BrFO2
MW:277.130066394806
CID:405664
PubChem ID:58961545
Update Time:2025-04-19

Benzene, 1-bromo-2-[(1-ethoxyethoxy)methyl]-4-fluoro- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-bromo-2-[(1-ethoxyethoxy)methyl]-4-fluoro-
    • 1-bromo-2-(1-ethoxyethoxymethyl)-4-fluorobenzene
    • Benzene,1-bromo-2-[(1-ethoxyethoxy)methyl]-4-fluoro
    • 1-bromo-2-(1-ethoxy-ethoxymethyl)-4-fluoro-benzene
    • 1-Bromo-2-(1-ethoxy-ethoxymethyl)4-fluoro-benzene
    • 651326-68-0
    • SCHEMBL5424199
    • 1-Bromo-2-[(1-ethoxyethoxy)methyl]-4-fluorobenzene
    • PACSIINSHISMOW-UHFFFAOYSA-N
    • DTXSID10730700
    • Inchi: 1S/C11H14BrFO2/c1-3-14-8(2)15-7-9-6-10(13)4-5-11(9)12/h4-6,8H,3,7H2,1-2H3
    • InChI Key: PACSIINSHISMOW-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1COC(C)OCC)F

Computed Properties

  • Exact Mass: 276.01600
  • Monoisotopic Mass: 276.01612g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • PSA: 18.46000
  • LogP: 3.48730

Benzene, 1-bromo-2-[(1-ethoxyethoxy)methyl]-4-fluoro- Production Method

Benzene, 1-bromo-2-[(1-ethoxyethoxy)methyl]-4-fluoro- Related Literature

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